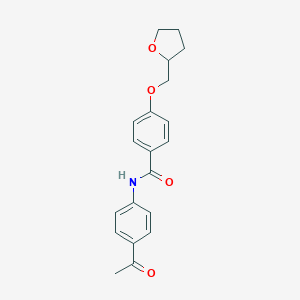![molecular formula C21H26N2O4S B250515 2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B250515.png)
2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide, also known as MPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPP belongs to the class of sulfonamide compounds and has shown promising results in various scientific studies.
作用機序
The mechanism of action of 2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide involves the inhibition of the enzyme carbonic anhydrase IX, which is overexpressed in various types of cancer cells. Carbonic anhydrase IX plays a crucial role in the regulation of pH in cancer cells, and its inhibition by this compound results in the acidification of the tumor microenvironment, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor size in animal models. This compound has also been shown to have anti-inflammatory effects and reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, this compound has some limitations, such as its poor solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
将来の方向性
There are several future directions for the research on 2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide. One potential direction is to investigate its potential use in combination therapy with other anti-cancer drugs to enhance its efficacy. Another direction is to study the potential use of this compound in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis. Additionally, further research is needed to optimize the synthesis method of this compound and improve its bioavailability and pharmacokinetic properties.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research studies. It has potential therapeutic applications in the treatment of cancer, Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound's mechanism of action involves the inhibition of carbonic anhydrase IX, which regulates pH in cancer cells. This compound has various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the research on this compound, including investigating its potential use in combination therapy and optimizing its synthesis method.
合成法
The synthesis of 2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide involves the reaction of 2-methylphenol with 4-(1-piperidinylsulfonyl)benzene-1,3-diol in the presence of a base. The resulting product is then treated with propanoyl chloride to obtain this compound. The purity and yield of the final product can be improved by using various purification techniques.
科学的研究の応用
2-(2-methylphenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
分子式 |
C21H26N2O4S |
|---|---|
分子量 |
402.5 g/mol |
IUPAC名 |
2-(2-methylphenoxy)-N-(4-piperidin-1-ylsulfonylphenyl)propanamide |
InChI |
InChI=1S/C21H26N2O4S/c1-16-8-4-5-9-20(16)27-17(2)21(24)22-18-10-12-19(13-11-18)28(25,26)23-14-6-3-7-15-23/h4-5,8-13,17H,3,6-7,14-15H2,1-2H3,(H,22,24) |
InChIキー |
RVYBQRISZOUNOC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
正規SMILES |
CC1=CC=CC=C1OC(C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(isobutyrylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250433.png)
![Methyl 4-[ethyl(phenyl)carbamoyl]benzoate](/img/structure/B250436.png)
![Methyl 4-[(3-chlorophenyl)carbamoyl]benzoate](/img/structure/B250437.png)
![Methyl 4-[(2-fluorophenyl)carbamoyl]benzoate](/img/structure/B250438.png)
![Methyl 4-({4-[acetyl(methyl)amino]anilino}carbonyl)benzoate](/img/structure/B250441.png)
![Methyl 4-[(3-methylphenyl)carbamoyl]benzoate](/img/structure/B250442.png)
![Methyl 4-{[3-(tetrahydro-2-furanylmethoxy)anilino]carbonyl}benzoate](/img/structure/B250443.png)
![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250450.png)

![N-[4-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B250452.png)

![2-{[4-(Tetrahydro-2-furanylmethoxy)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B250455.png)
![N-allyl-2-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B250456.png)

